Progabide acid

説明

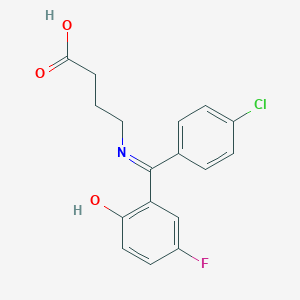

Structure

3D Structure

特性

IUPAC Name |

4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO3/c18-12-5-3-11(4-6-12)17(20-9-1-2-16(22)23)14-10-13(19)7-8-15(14)21/h3-8,10,21H,1-2,9H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAXPPHKWFOGGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NCCCC(=O)O)C2=C(C=CC(=C2)F)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045742 |

Source

|

| Record name | Progabide acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62665-97-8 |

Source

|

| Record name | Progabide acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062665978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Progabide acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROGABIDE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74JC6VM0KD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Deep Dive: Progabide Acid (SL 75.102) – Pharmacodynamics and Receptor Kinetics

[1]

Executive Summary

Progabide acid (SL 75.102) represents the primary active metabolite of the anticonvulsant prodrug Progabide (SL 76.002) . While Progabide itself possesses weak intrinsic activity, its therapeutic efficacy is largely driven by its metabolic conversion into SL 75.102 and subsequently into

For drug development professionals, the critical distinction lies in the Schiff base stability and the dual-receptor agonism . Unlike many selective GABAergic agents, SL 75.102 acts as a broad-spectrum agonist, activating both ionotropic GABA

Chemical Identity & Metabolic Pathway

Progabide is a lipid-soluble Schiff base formed by the condensation of GABA and a benzophenone derivative.[1] Upon systemic administration, it undergoes hydrolysis and oxidation.[1] The "acid" form, SL 75.102, retains the Schiff base linkage but converts the terminal amide to a carboxylic acid.

Structural Causality

The lipophilicity of the benzophenone moiety allows the prodrug to cross the Blood-Brain Barrier (BBB). Once in the CNS, the conversion to SL 75.102 creates a molecule that structurally mimics GABA but carries a bulky hydrophobic tail, which influences its binding kinetics and receptor residence time.

Key Chemical Entities:

-

Progabide (SL 76.002): The parent amide prodrug.[1]

-

Progabide Acid (SL 75.102): The active carboxylic acid metabolite (Schiff base intact).[1]

-

GABA: The final hydrolysis product.[1]

Metabolic & Degradation Pathway (Visualization)[1]

Figure 1: Metabolic trajectory of Progabide.[1][2] The conversion to SL 75.102 is the primary activation step, followed by eventual release of GABA.

Pharmacodynamics: Receptor Kinetics

SL 75.102 is unique because it binds directly to the orthosteric sites of GABA receptors before fully hydrolyzing.[1]

Binding Affinity & Potency

Research indicates that while SL 75.102 is an agonist, its affinity is lower than that of endogenous GABA.[1] However, its lipophilic nature may alter its local concentration at the synaptic cleft.

Table 1: Comparative Receptor Activity

| Compound | GABA | GABA | Mechanism of Action |

| GABA | 1.0 (Reference) | High Affinity | Endogenous Agonist |

| Progabide Acid (SL 75.102) | ~0.10 | Moderate Affinity | Dual Agonist (Direct) |

| Progabide (Parent) | < 0.001 | Negligible | Prodrug (Requires Activation) |

| Baclofen | Inactive | High Affinity | Selective GABA |

Data Source: Derived from Lloyd et al. (1982) and comparative binding studies in rat synaptic membranes.[1]

Mechanism of Action[3][4]

Experimental Protocols

To study SL 75.102, researchers must account for the labile nature of the Schiff base . Aqueous stability is pH-dependent; acidic conditions accelerate hydrolysis to GABA.[1]

Protocol A: Preparation of SL 75.102 Stock

Objective: Create a stable solution for in vitro assays without premature hydrolysis.

-

Solvent Choice: Dissolve lyophilized SL 75.102 in 100% DMSO (Dimethyl sulfoxide).[1] Avoid protic solvents (water/methanol) for the stock solution.[1]

-

Concentration: Prepare a 10 mM stock.

-

Storage: Aliquot into light-protective amber vials and store at -20°C.

-

Working Solution: Dilute into physiological buffer (e.g., Krebs-Ringer) immediately prior to application (< 15 minutes).[1]

-

Validation: Verify stability by HPLC if the assay duration exceeds 1 hour.[1]

-

Protocol B: Radioligand Binding Assay (GABA )

Objective: Determine the

Materials:

-

Rat brain synaptic membranes (frozen or fresh).[1]

-

Radioligand: [3H]-GABA (Specific Activity ~80 Ci/mmol).[1]

-

Non-specific binder: 1 mM unlabeled GABA.[1]

-

Buffer: 50 mM Tris-Citrate (pH 7.1).[1] Note: Citrate is preferred over HCl to maintain stability.

Workflow:

-

Membrane Prep: Thaw membranes and wash 3x in Tris-Citrate buffer to remove endogenous GABA.[1] Centrifuge at 20,000 x g for 10 min.

-

Incubation:

-

Timing: Incubate for 20 minutes at 4°C .

-

Causality: Low temperature minimizes enzymatic degradation and Schiff base hydrolysis during the assay.[1]

-

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Protocol C: Electrophysiology (Whole-Cell Patch Clamp)

Objective: Functional validation of Agonism (Cl- Current).

Setup:

-

Cells: HEK293 cells stably expressing GABA

( -

Pipette Solution (Intracellular): 140 mM CsCl (to isolate Cl- currents), 10 mM HEPES, 1 mM EGTA, pH 7.3.[1]

-

Bath Solution (Extracellular): Standard Tyrode’s solution.[1]

Steps:

-

Giga-seal: Establish a G

seal and break-in to whole-cell configuration. Clamp voltage at -60 mV. -

Control Application: Perfusion of 10

M GABA for 5 seconds. Record peak amplitude. Wash for 2 minutes. -

Test Application: Perfusion of SL 75.102 (various concentrations) for 5 seconds.

-

Observation: Look for rapid inward current (downward deflection) indicating Cl- influx.[1]

-

-

Antagonist Check: Co-apply Bicuculline (10

M).[1]-

Self-Validation: If the current induced by SL 75.102 is blocked by Bicuculline, it confirms action via the GABA

receptor.

-

Receptor Interaction Model

The following diagram illustrates the dual-binding capability of SL 75.102 compared to the prodrug and pure GABA.

Figure 2: Dual agonism profile. SL 75.102 binds both receptor subtypes, distinguishing it from selective agonists like Muscimol (A-only) or Baclofen (B-only).[1]

References

-

Lloyd, K. G., et al. (1982).[1] "The potential of GABA agonists in the treatment of epilepsy." Epilepsy and GABA Receptor Agonists: Basic and Therapeutic Research. Raven Press.[1]

-

Bartholini, G. (1985).[1] "GABA receptor agonists: pharmacological spectrum and therapeutic actions." Medical Research Reviews.

-

Scatton, B., et al. (1982).[1] "Action of the GABA-mimetic agent progabide on GABA receptors in the rat brain."[1][4] Journal of Pharmacology and Experimental Therapeutics.

-

PubChem Compound Summary. (2025). "Progabide."[1][5][6][7][8][9][10][11] National Center for Biotechnology Information.[1] [1]

-

Morselli, P. L., et al. (1986).[1] "Pharmacokinetics and metabolism of progabide in man." Epilepsia.[1][10]

Sources

- 1. Progabide | C17H16ClFN2O2 | CID 44115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Evidence that SL75102 is an agonist at GABAb as well as GABAa receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2021026124A1 - Ganaxolone for use in treatment of status epilepticus - Google Patents [patents.google.com]

- 6. Progabide | GABA Receptor | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The stability and solubility of progabide and its related metabolic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Progabide - Wikipedia [en.wikipedia.org]

- 11. Pharmacokinetic profile of progabide, a new gamma-aminobutyric acid-mimetic drug, in rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolism of Progabide to Progabide Acid

Abstract

Progabide (SL-76002), a structural analog of γ-aminobutyric acid (GABA), serves as a crucial prodrug in the management of epilepsy.[1][2] Its therapeutic efficacy is intrinsically linked to its biotransformation into several active metabolites, most notably progabide acid (SL-75102). This conversion is a pivotal step, transforming the parent compound into a more potent GABA receptor agonist.[1] This technical guide provides a comprehensive examination of the metabolic pathway from progabide to progabide acid. It details the underlying biochemical reactions, the key enzymes involved, and the pharmacokinetic consequences of this transformation. Furthermore, this guide presents field-proven, step-by-step protocols for the in vitro study and analytical quantification of this metabolic process, designed for researchers and professionals in drug development. The methodologies are structured to ensure scientific integrity through self-validating experimental design, offering a robust framework for investigating GABAergic therapeutic agents.

Introduction: The Clinical Significance of Progabide as a GABAergic Prodrug

Progabide is a synthetic, centrally active therapeutic agent designed to enhance GABAergic neurotransmission, the primary inhibitory pathway in the central nervous system (CNS).[3] As a prodrug, progabide itself possesses activity but is primarily designed for metabolic conversion within the body to yield its active therapeutic compounds.[1][3] This strategy allows the molecule to effectively cross the blood-brain barrier, a critical pharmacokinetic property for CNS-acting drugs.[1]

Once administered, progabide and its subsequent metabolites act as direct agonists at both GABA-A and GABA-B receptors.[3][4][5]

-

GABA-A Receptor Activation: Leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.[3]

-

GABA-B Receptor Activation: Triggers G-protein coupled responses that further inhibit neurotransmitter release.[3]

This dual-agonist activity provides a comprehensive enhancement of inhibitory signaling, which is fundamental to its anticonvulsant effects in treating various forms of epilepsy, including generalized tonic-clonic, myoclonic, and partial seizures.[1][2][3] The metabolic journey from the parent drug to its primary active acid metabolite is the cornerstone of its pharmacological action.

The Core Metabolic Pathway: Progabide to Progabide Acid (SL-75102)

The principal metabolic transformation of progabide is the hydrolysis of its terminal amide group to a carboxylic acid, yielding progabide acid (SL-75102). This conversion is not merely a step in drug clearance but an essential bioactivation process.

The Hydrolytic Bioactivation Reaction

The conversion is a hydrolytic cleavage of the amide bond in the butanamide side chain of progabide. This reaction replaces the amide group (-CONH₂) with a carboxyl group (-COOH). While progabide is an active GABA receptor agonist, its acid metabolite, SL-75102, is a more potent agonist at the receptor sites.[1] This bioactivation underscores the importance of understanding the enzymatic processes that govern the rate and extent of this conversion.

The overall metabolic cascade for progabide is complex, leading to multiple active species, but the initial hydrolysis to progabide acid is a critical rate-determining step for its primary activity.[1][6]

Caption: Metabolic bioactivation of Progabide to its more potent acid form.

Enzymology of Progabide Hydrolysis

The hydrolysis of the amide moiety of progabide is catalyzed primarily by amidases (also known as acylamidases) found in the liver and other tissues. While specific human carboxylesterases (CES) or other hydrolases responsible for this exact conversion are not definitively detailed in readily available literature, the reaction is consistent with the function of broad-substrate amidases that participate in xenobiotic metabolism. These enzymes are critical components of Phase I drug metabolism. The conversion occurs systemically, and both the parent drug and its metabolites are found in circulation.[6]

Pharmacokinetic Implications

The metabolic conversion has significant effects on the drug's overall pharmacokinetic profile.

| Parameter | Progabide (Parent Prodrug) | Progabide Acid (Metabolite) | Significance |

| Potency | GABA Agonist | More Potent GABA Agonist | Bioactivation leads to enhanced therapeutic effect.[1] |

| Blood-Brain Barrier | Readily crosses | Readily crosses | Both compounds contribute to CNS effects.[1][6] |

| Half-life (Human) | ~10-12 hours (apparent) | Varies, contributes to overall effect | The prodrug provides a sustained release of the active metabolite.[1] |

| Metabolism | Extensively metabolized | Further metabolized to GABA, Gabamide | Part of a cascade producing multiple active species.[1][6] |

| Protein Binding | High (~95%) | Data less specific, but active | High binding may affect distribution and free fraction.[4][7] |

This metabolic profile ensures that therapeutically active concentrations of GABA agonists reach the CNS and are maintained over a clinically relevant period.[3]

Methodologies for Investigating Progabide Metabolism

Studying the conversion of progabide to progabide acid is essential for preclinical drug development, drug interaction studies, and toxicological assessment. The following section provides detailed, validated protocols for in vitro analysis and analytical quantification.

In Vitro Metabolism Assay using Liver S9 Fractions

This protocol provides a robust system for characterizing the enzymatic conversion of progabide in a controlled environment, simulating hepatic metabolism. The use of liver S9 fraction is advantageous as it contains both microsomal (Phase I) and cytosolic (Phase II) enzymes.

Rationale for Experimental Choices:

-

Liver S9 Fraction: Provides a rich source of metabolic enzymes, including amidases, in their native cellular environment.

-

NADPH Regenerating System: Many Phase I enzymes, while not directly required for hydrolysis, can be involved in subsequent or parallel pathways. Including this system provides a more complete metabolic picture. For a focused hydrolysis study, it can be omitted, but its inclusion represents a more comprehensive screen.

-

Tris-HCl Buffer (pH 7.4): Mimics physiological pH, ensuring optimal enzyme activity.

-

Time-Course Sampling: Essential for determining the rate of metabolite formation and parent drug depletion, allowing for kinetic analysis.

-

Acetonitrile Quenching: Effectively stops the enzymatic reaction by precipitating proteins and is compatible with subsequent LC-MS analysis.

Experimental Protocol:

-

Preparation of Reagents:

-

Prepare 100 mM Potassium Phosphate or Tris-HCl buffer (pH 7.4).

-

Prepare an NADPH regenerating system solution (e.g., Promega A-side/B-side solutions).

-

Prepare a 10 mM stock solution of Progabide in DMSO.

-

Prepare a 1 mg/mL stock of pooled human liver S9 fraction.

-

-

Incubation Reaction Setup (Self-Validating System):

-

For each time point (e.g., 0, 5, 15, 30, 60 minutes), prepare triplicate reaction tubes.

-

Test Reaction:

-

5 µL Progabide stock (final concentration ~10-50 µM).

-

20 µL Liver S9 fraction (final concentration ~0.5-1.0 mg/mL).

-

50 µL NADPH regenerating system.

-

Buffer to a final volume of 500 µL.

-

-

Negative Control (No Enzyme): Replace S9 fraction with buffer to control for non-enzymatic degradation.

-

Negative Control (No Cofactor): Replace NADPH system with buffer to assess cofactor-independent metabolism.

-

-

Execution of Time-Course Study:

-

Pre-incubate the S9 fraction, buffer, and NADPH system at 37°C for 5 minutes.

-

Initiate the reaction by adding the Progabide stock solution.

-

At each designated time point, withdraw a 50 µL aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like Diazepam-d5).

-

-

Sample Processing:

-

Vortex the quenched samples vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Transfer the supernatant to a new 96-well plate or HPLC vials for analysis.

-

Sources

- 1. Progabide - Wikipedia [en.wikipedia.org]

- 2. medicine.uodiyala.edu.iq [medicine.uodiyala.edu.iq]

- 3. What is the mechanism of Progabide? [synapse.patsnap.com]

- 4. Progabide | C17H16ClFN2O2 | CID 44115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is Progabide used for? [synapse.patsnap.com]

- 6. gamma-Aminobutyric acid (GABA) receptor stimulation. I. Neuropharmacological profiles of progabide (SL 76002) and SL 75102, with emphasis on their anticonvulsant spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic profile of progabide, a new gamma-aminobutyric acid-mimetic drug, in rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Progabide and its Acid Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Journey of a GABAergic Prodrug

Progabide, a synthetic analogue of γ-aminobutyric acid (GABA), represents a significant endeavor in the rational design of central nervous system therapeutics.[1] Developed as a GABA receptor agonist, its primary utility lies in the management of epilepsy.[2] Unlike GABA itself, progabide is engineered to effectively cross the blood-brain barrier, a critical determinant of its clinical efficacy.[3] This guide provides a comprehensive technical overview of the pharmacokinetics and bioavailability of progabide, with a particular focus on its principal active metabolite, progabide acid (SL-75.102). Understanding the absorption, distribution, metabolism, and excretion (ADME) of progabide and its metabolites is paramount for optimizing its therapeutic application and informing the development of next-generation GABAergic agents.

This document moves beyond a mere recitation of pharmacokinetic parameters. It delves into the causality behind the experimental designs used to elucidate these parameters and provides detailed methodologies for key analytical procedures. The aim is to equip researchers and drug development professionals with a robust and actionable understanding of progabide's disposition in the human body.

Metabolic Transformation: The Genesis of Active Moieties

Progabide functions as a prodrug, undergoing extensive biotransformation to yield its pharmacologically active entities.[4] The metabolic cascade is a critical component of its mechanism of action, as the parent compound itself possesses some GABAergic activity, which is potentiated by its more potent metabolites.[1]

The primary metabolic pathway involves the hydrolysis of the amide bond in progabide to form its carboxylic acid analogue, progabide acid (SL-75.102).[1] This conversion is a pivotal step, as progabide acid is a more potent agonist at both GABA-A and GABA-B receptors.[1][3] Further metabolism of both progabide and progabide acid leads to the formation of gabamide and ultimately GABA itself within the brain.[1] While gabamide and GABA are potent GABA receptor agonists, their ability to cross the blood-brain barrier is limited.[1] Therefore, the central therapeutic effects of orally administered progabide are largely attributable to the parent drug and its acid metabolite, which readily penetrate the central nervous system.[3]

The metabolism of progabide is extensive and primarily hepatic.[5] This extensive first-pass metabolism is a key factor influencing its oral bioavailability.[6] The metabolic process also involves the benzophenone moiety of the molecule, with these metabolites being primarily eliminated through the fecal route.[7] In contrast, metabolites related to the GABA-mide portion are reabsorbed and excreted in the urine, mainly as glucuronide conjugates.[7]

Metabolic pathway of progabide.

Pharmacokinetic Profile: A Quantitative Perspective

The clinical efficacy and safety of progabide are intrinsically linked to its pharmacokinetic profile. The following sections detail the key parameters for both the parent drug and its active acid metabolite.

Absorption and Bioavailability

Following oral administration, progabide is well-absorbed, with peak plasma concentrations (Tmax) typically reached within 2 to 3 hours in humans.[1] The oral bioavailability of progabide is approximately 60%. This incomplete bioavailability is largely attributed to a significant first-pass effect, where a portion of the absorbed drug is metabolized in the liver before reaching systemic circulation.[6]

The physicochemical properties of progabide also play a crucial role in its absorption. It behaves as a weak base, with its solubility increasing as pH decreases.[8] This suggests that the acidic environment of the stomach can influence its dissolution and subsequent absorption. Consequently, factors such as gastric pH and gastric emptying rate can have a profound effect on the oral bioavailability of progabide.[8] The influence of food on progabide's bioavailability has not been extensively reported in the available literature, but the general principles of food effects on drug absorption would apply.[9][10][11]

Distribution

A key feature of progabide and its acid metabolite, SL-75.102, is their ability to cross the blood-brain barrier, a prerequisite for their central GABAergic activity.[3] In contrast, the downstream metabolites, gabamide and GABA, do not readily penetrate the central nervous system.[1]

Progabide is highly bound to plasma proteins, with a binding of approximately 95%.[5][6] This high degree of protein binding can influence its distribution into tissues and its availability for metabolism and excretion. The volume of distribution in rhesus monkeys has been reported to be between 1.79 and 1.97 L/kg, indicating significant distribution into tissues.[6]

Elimination and Half-Life

Progabide is extensively metabolized, with only trace amounts of the unchanged drug recovered in the urine.[1] The elimination of its metabolites occurs via both renal and fecal routes. Metabolites derived from the GABA-mide moiety are primarily excreted in the urine as glucuronide conjugates, while those from the benzophenone part of the molecule are mainly eliminated in the feces.[7]

In humans, the elimination half-life of progabide is approximately 10 to 12 hours.[1] Following repeated administration, steady-state plasma concentrations are typically achieved within 2 to 4 days.[1]

| Parameter | Value (in Humans) | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2 - 3 hours | [1] |

| Oral Bioavailability | ~60% | [6] |

| Protein Binding | ~95% | [5][6] |

| Elimination Half-life (t½) | 10 - 12 hours | [1] |

| Time to Steady State | 2 - 4 days | [1] |

Methodologies for Pharmacokinetic Assessment: A Self-Validating System

The accurate quantification of progabide and its metabolites in biological matrices is fundamental to defining its pharmacokinetic profile. The choice of analytical methodology is driven by the need for sensitivity, specificity, and reproducibility.

Experimental Design for a Human Pharmacokinetic Study

A robust clinical pharmacokinetic study for a drug like progabide would typically involve a randomized, crossover design in a cohort of healthy volunteers. This design allows for each subject to serve as their own control, minimizing inter-individual variability.

Protocol Steps:

-

Subject Recruitment and Screening: Enroll a cohort of healthy adult volunteers who have provided informed consent. Conduct a thorough medical history, physical examination, and laboratory tests to ensure they meet the inclusion and exclusion criteria.

-

Dosing: Following an overnight fast, administer a single oral dose of progabide.

-

Blood Sampling: Collect serial blood samples into heparinized tubes at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

-

Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.

-

Washout Period: A washout period of at least five times the drug's half-life is implemented before the next study period in a crossover design.

-

Data Analysis: Plasma concentrations of progabide and its metabolites are determined using a validated analytical method. Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are then calculated using non-compartmental analysis.

Workflow of a typical pharmacokinetic study.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry offers high sensitivity and specificity for the quantification of progabide and its metabolites.

Protocol for Plasma Sample Analysis:

-

Sample Thawing and Internal Standard Addition: Thaw the plasma samples at room temperature. To a known volume of plasma (e.g., 1 mL), add a known amount of an appropriate internal standard (a structurally similar compound not present in the sample).

-

Liquid-Liquid Extraction:

-

Acidify the plasma sample with a suitable buffer (e.g., pH 4-5).

-

Add an organic solvent (e.g., a mixture of diethyl ether and dichloromethane).

-

Vortex the mixture vigorously to ensure efficient extraction of the analytes into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

-

Derivatization: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. The residue is then derivatized (e.g., by silylation) to increase the volatility and thermal stability of the analytes for GC analysis.[12]

-

GC-MS Analysis:

-

Inject a small volume of the derivatized sample into the gas chromatograph.

-

The analytes are separated on a capillary column based on their boiling points and interaction with the stationary phase.

-

The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrometer detects the characteristic fragments of each analyte and the internal standard, allowing for their specific and sensitive quantification.

-

-

Calibration and Quantification: A calibration curve is constructed by analyzing a series of plasma samples spiked with known concentrations of progabide, its metabolites, and the internal standard. The concentrations of the analytes in the unknown samples are then determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Drug-Drug Interactions and Special Populations

The co-administration of progabide with other antiepileptic drugs can lead to clinically relevant pharmacokinetic interactions. Studies in healthy volunteers have shown that repeated administration of progabide can significantly reduce the total body clearance of phenytoin and phenobarbital.[13] It may also lead to a higher maximum concentration (Cmax) of the active epoxide metabolite of carbamazepine.[13] These findings suggest that dose adjustments of concomitant antiepileptic drugs may be necessary when initiating or discontinuing progabide therapy.[13]

The pharmacokinetics of progabide in special populations, such as the elderly or individuals with renal or hepatic impairment, have not been extensively detailed in the readily available literature. However, given its extensive hepatic metabolism, caution and potentially dose adjustments would be warranted in patients with significant liver disease.[14][15] Similarly, while the parent drug's renal excretion is minimal, the clearance of its renally-excreted metabolites could be affected by impaired kidney function.[16][17]

Conclusion: A Foundation for Future Research

This technical guide has synthesized the available knowledge on the pharmacokinetics and bioavailability of progabide and its active acid metabolite. As a prodrug that leverages its metabolites for therapeutic effect, a thorough understanding of its ADME profile is indispensable. The provided data and methodologies offer a solid foundation for researchers and drug development professionals working with this compound or designing novel GABAergic agents. Future research should aim to further delineate the pharmacokinetic variability in diverse patient populations and to more precisely quantify the contribution of each active metabolite to the overall clinical effect. Such efforts will undoubtedly contribute to the safer and more effective use of progabide and the advancement of therapies for epilepsy and other neurological disorders.

References

-

Wikipedia. Progabide. [Link]

-

Patsnap Synapse. What is the mechanism of Progabide? [Link]

-

PubChem. Progabide. [Link]

- Dayton PG, et al. Urinary Excretion of Probenecid and Its Metabolites in Humans as a Function of Dose. J Pharm Sci. 1983.

- Lockard JS, et al. Pharmacokinetic profile of progabide, a new gamma-aminobutyric acid-mimetic drug, in rhesus monkey. Epilepsia. 1984.

- Loiseau P, Duché B. Progabide. In: The Medical Treatment of Epilepsy. Taylor & Francis; 1991.

- Dalvie D, et al.

- Progabide as Antiepileptic Drug for Epileptic Seizures. J Neurol Neurophysiol. 2022.

- Worms P, et al. gamma-Aminobutyric acid (GABA) receptor stimulation. I. Neuropharmacological profiles of progabide (SL 76002) and SL 75102, with emphasis on their anticonvulsant spectra. J Pharmacol Exp Ther. 1982.

- Bianchetti G, et al. Pharmacokinetic interactions of progabide with other antiepileptic drugs. Epilepsia. 1987.

- Welling PG. Influence of food on the bioavailability of drugs. Clin Pharmacokinet. 1984.

- Perel JM, et al. Clinical pharmacokinetics of probenecid. Clin Pharmacokinet. 1981.

- van der Meyden CH, et al. Progabide for refractory partial epilepsy: a controlled add-on trial. Epilepsia. 1987.

-

Patsnap Synapse. What is Progabide used for? [Link]

- Iacobucci M, et al. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool. Pharmaceutics. 2021.

- Roberts D, et al.

- Kang J, et al. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and. J Korean Med Sci. 2010.

- The Effects of Food on Drug Bioavailability and Bioequivalence.

- Dam M, et al. Progabide treatment in severe epilepsy: a double-blind cross-over trial versus placebo. Epilepsia. 1984.

- Impact of Food Physical Properties on Oral Drug Absorption: A Comprehensive Review. Pharmaceutics. 2025.

- Gas Chromatography–Mass Spectrometry Determination of Pregabalin in Human Plasma Using Derivatization Method.

- Influence of Food on Paediatric Gastrointestinal Drug Absorption Following Oral Administr

- Kaltner F, et al. Human metabolism and urinary excretion of seven neonicotinoids and neonicotinoid-like compounds after controlled oral dosages. Arch Toxicol. 2021.

- Péhourcq F, Molimard M. [Pharmacokinetics in the elderly]. Rev Mal Respir. 2004.

- Rosen RT, et al. The Determination of Metabolites of Garlic Preparations in Breath and Human Plasma. ACS Symposium Series. 1997.

- Bianchetti G, et al. Pharmacokinetic Interactions of Progabide with Other Antiepileptic Drugs. Semantic Scholar. 1987.

- Bartholini G. Pharmacology of the GABAergic system: effects of progabide, a GABA receptor agonist. Psychoneuroendocrinology. 1984.

- Pharmacokinetics in Older Adults. MSD Manual Professional Edition.

- Lunn G. HPLC Methods for Recently Approved Pharmaceuticals.

- Using GC-MS to Analyze Human Metabolites. AZoLifeSciences. 2023.

- de Wildt SN, et al.

- Defining Blood Plasma and Serum Metabolome by GC-MS. PMC. 2022.

- Farraj NF, et al.

- Mangoni AA, Jackson SH.

- Safety, Pharmacokinetics and Efficacy of PP405 in Adults With AGA. ClinicalTrials.gov.

- Edwards G, et al. Single dose pharmacokinetics of proguanil and its metabolites in healthy subjects. Br J Clin Pharmacol. 1988.

- Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hep

- A Phase 1, Evaluate the Safety, Tolerability, and Pharmacokinetics of INS018_055 in Healthy Subjects. ClinicalTrials.gov.

- Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles.

- HPLC Method Development and Validation for the Determination of Apixaban and Clopidogrel in Novel Fixed-Dose Combination Tablets.

Sources

- 1. Progabide - Wikipedia [en.wikipedia.org]

- 2. medicine.uodiyala.edu.iq [medicine.uodiyala.edu.iq]

- 3. gamma-Aminobutyric acid (GABA) receptor stimulation. I. Neuropharmacological profiles of progabide (SL 76002) and SL 75102, with emphasis on their anticonvulsant spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Progabide? [synapse.patsnap.com]

- 5. Progabide | C17H16ClFN2O2 | CID 44115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic profile of progabide, a new gamma-aminobutyric acid-mimetic drug, in rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. The stability and solubility of progabide and its related metabolic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of food on the bioavailability of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. gcms.cz [gcms.cz]

- 13. Pharmacokinetic interactions of progabide with other antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics in Older Adults - Geriatrics - MSD Manual Professional Edition [msdmanuals.com]

- 15. Age-related changes in pharmacokinetics and pharmacodynamics: basic principles and practical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Urinary excretion of probenecid and its metabolites in humans as a function of dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Pharmacokinetics in the elderly] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Progabide: A Technical Guide to a Pioneering GABAergic Anticonvulsant

Abstract

This technical guide provides an in-depth exploration of the historical development and discovery of progabide, a pioneering γ-aminobutyric acid (GABA) receptor agonist. Developed during a transformative period in neuropsychopharmacology, progabide was one of the first antiepileptic drugs synthesized based on a theoretical understanding of the GABAergic system's role in epilepsy.[1] This document will detail the scientific rationale behind its creation, its complex mechanism of action as a prodrug with multiple active metabolites, its preclinical evaluation in key experimental models, and its journey through clinical trials. We will also examine the challenges that ultimately limited its widespread use, including its modest clinical effectiveness in some patient populations and concerns regarding hepatotoxicity.[2][3] This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chapter in the history of antiepileptic drug discovery.

The Genesis of a GABAergic Approach to Epilepsy

The development of progabide in the late 1970s was a direct result of the growing understanding of GABA as the primary inhibitory neurotransmitter in the central nervous system (CNS).[4][5] Prior to this, the discovery of antiepileptic drugs was largely serendipitous, with compounds like phenobarbital and phenytoin being identified through observational studies.[5][6] The "GABAergic theory of epilepsy" posited that a deficit in GABA-mediated inhibition was a key factor in the generation and propagation of seizures. This created a new paradigm for rational drug design: to develop compounds that could enhance GABAergic transmission in the brain.

The primary challenge was that GABA itself could not effectively cross the blood-brain barrier.[7] This necessitated the development of GABA analogues or prodrugs that were sufficiently lipophilic to enter the CNS and then exert a GABAergic effect. Progabide emerged from this effort as a novel chemical entity, a Schiff base formed from the condensation of γ-aminobutyramide and a substituted benzophenone.[3] This design allowed it to be orally bioavailable and readily penetrate the CNS.[7]

Chemical Synthesis and Structure

Progabide, chemically known as 4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanamide, was developed and marketed by Dausse-Synthelabo in France under the developmental code name SL-76.002.[3][8]

Synthesis Pathway:

While the specific, patented synthesis protocol is proprietary, the fundamental chemical reaction involves the condensation of two key precursors:

-

A substituted benzophenone: Specifically, 2-hydroxy-5-fluoro-4'-chlorobenzophenone.

-

Gamma-aminobutyramide (GABAmide): The amide derivative of GABA.

The synthesis proceeds via the formation of a Schiff base (an imine) between the ketone group of the benzophenone and the primary amine of GABAmide. This reaction is typically acid-catalyzed and involves the removal of a water molecule.

Mechanism of Action: A Prodrug with Dual GABA Receptor Agonism

Progabide's pharmacological activity is complex, as it functions as a prodrug that is metabolized into several active compounds.[3][7] This multi-faceted mechanism of action was a key aspect of its design, intended to provide a broad spectrum of GABAergic effects.[7]

Metabolic Activation Pathway:

Once administered, progabide undergoes extensive metabolism, leading to the formation of its primary active metabolite, SL-75.102 (progabide acid), as well as gabamide and GABA itself.[3] Both progabide and SL-75.102 are capable of crossing the blood-brain barrier, where they can be further metabolized to gabamide and GABA within the CNS.[3]

Receptor Interactions:

Progabide and its metabolites exert their effects by directly binding to and activating both GABA-A and GABA-B receptors.[7][9]

-

GABA-A Receptor Agonism: Activation of GABA-A receptors, which are ligand-gated chloride ion channels, leads to an influx of chloride ions into the neuron.[7] This hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.[7] The metabolite SL-75102 has been shown to increase the binding of benzodiazepines (like flunitrazepam) to GABA-A receptors, indicating a positive allosteric modulatory effect.[1]

-

GABA-B Receptor Agonism: Activation of GABA-B receptors, which are G-protein coupled receptors, results in downstream effects that further reduce neuronal excitability.[7] This includes the inhibition of calcium influx at presynaptic terminals, which reduces the release of excitatory neurotransmitters.[9]

This dual agonism at both major GABA receptor subtypes was believed to provide a more comprehensive enhancement of inhibitory neurotransmission compared to drugs targeting only one receptor type.[7] Importantly, progabide and its metabolites do not affect GABA reuptake or metabolism, indicating a direct receptor-agonist mechanism.[3]

Preclinical Pharmacology and Efficacy

Progabide underwent extensive preclinical evaluation to characterize its anticonvulsant properties and elucidate its mechanism of action.

Anticonvulsant Activity in Animal Models:

Progabide demonstrated a broad spectrum of anticonvulsant activity in various animal models of epilepsy.[8] It was effective against seizures induced by agents that interfere with GABAergic transmission, such as bicuculline and picrotoxin, as well as in models where the underlying mechanism is not directly GABA-related, including maximal electroshock and audiogenic seizures.[8]

The Amygdala Kindling Model:

A particularly important preclinical model for temporal lobe epilepsy is the amygdala kindling model in rats. In this model, repeated, initially sub-convulsive electrical stimulation of the amygdala leads to a progressive intensification of seizure activity, eventually resulting in generalized tonic-clonic seizures.[2] This model is valued for its ability to mimic the progressive nature of epilepsy and to identify drugs effective against partial seizures.

Studies showed that progabide could attenuate the duration and severity of kindled seizures in rats.[10][11] However, this effect was often observed at doses that also produced sedation and ataxia.[10] When administered during the kindling acquisition phase, progabide could delay the development of the fully kindled state.[10]

Experimental Protocol: Amygdala Kindling in Rats

-

Surgical Implantation: Under anesthesia, a bipolar stimulating electrode is stereotaxically implanted into the basolateral amygdala of an adult rat.

-

Recovery: The animal is allowed to recover from surgery for at least one week.

-

Afterdischarge Threshold Determination: A series of brief electrical stimulations of increasing intensity are delivered to determine the minimum current required to elicit an afterdischarge (a period of epileptiform electrical activity in the EEG).

-

Kindling Stimulations: The rat is stimulated once or twice daily with a current at or slightly above the afterdischarge threshold.

-

Seizure Scoring: The behavioral severity of the elicited seizure is scored using the Racine scale (ranging from facial movements to generalized tonic-clonic convulsions).

-

Fully Kindled State: The animal is considered fully kindled when it consistently exhibits stage 4 or 5 seizures.

-

Drug Testing: Once fully kindled, the anticonvulsant efficacy of a test compound like progabide is evaluated by administering the drug prior to the kindling stimulation and observing for a reduction in seizure score and afterdischarge duration.

Radioligand Binding Assays:

To confirm its interaction with GABA receptors, radioligand binding assays were performed. These experiments demonstrated that progabide and its metabolite SL-75102 could displace radiolabeled GABA agonists, such as [3H]GABA and [3H]muscimol, from their binding sites on brain membranes.[1]

Experimental Protocol: GABA-A Receptor Radioligand Binding Assay

-

Membrane Preparation: Rat brains are homogenized and subjected to a series of centrifugations to isolate a membrane fraction rich in GABA receptors. This process includes multiple washes to remove endogenous GABA.

-

Binding Reaction: The membrane preparation is incubated in a buffer solution containing a radiolabeled GABA-A agonist (e.g., [3H]muscimol) and varying concentrations of the test compound (progabide or its metabolites).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration or centrifugation to separate the membranes (with bound radioligand) from the supernatant (containing free radioligand).

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to calculate the binding affinity (Ki or IC50) of the test compound for the GABA-A receptor.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of progabide was characterized in both animal models and humans.

| Parameter | Value | Species | Reference |

| Bioavailability | ~60% | Humans | [12] |

| Protein Binding | 95% | Humans | [12] |

| Time to Peak Plasma Concentration | 2-3 hours | Humans | [3] |

| Elimination Half-life | 10-12 hours | Humans | [3] |

| Metabolism | Extensive hepatic metabolism | Humans | [3] |

A study in rhesus monkeys provided more detailed pharmacokinetic parameters following intravenous administration.[3]

| Dose | Total Body Clearance (L/hr/kg) | Half-life (hr) | Volume of Distribution (L/kg) |

| 50 mg | 2.09 | 0.656 | 1.97 |

| 100 mg | 1.53 | 0.789 | 1.79 |

Progabide is extensively metabolized in the liver, with very little of the parent drug being excreted unchanged in the urine.[3] The metabolites derived from the benzophenone part of the molecule are primarily eliminated through feces, while those from the GABA-mide portion are reabsorbed and excreted in the urine, mainly as glucuronide conjugates.[1]

Clinical Development and Efficacy

Progabide was introduced for medical use in France in 1985 for the treatment of epilepsy.[3] It was investigated in numerous clinical trials for various seizure types, including partial, generalized tonic-clonic, and myoclonic seizures.[3]

The results of these trials were mixed. Some studies, particularly in patients with severe, treatment-resistant epilepsy, showed that progabide as an add-on therapy could significantly reduce seizure frequency.[13] For instance, one double-blind, placebo-controlled, cross-over trial in 51 patients with moderate to severe epilepsy found that seizure frequency was reduced by more than 50% in 18 patients treated with progabide, compared to 8 patients receiving placebo.[14]

However, other controlled trials, especially in patients with refractory partial epilepsy, failed to demonstrate a statistically significant difference between progabide and placebo in reducing seizure frequency.[7][15] This inconsistency in clinical efficacy, coupled with the emergence of newer antiepileptic drugs with more favorable side-effect profiles, limited its widespread adoption.[4]

Beyond epilepsy, progabide was also investigated for other neurological and psychiatric conditions, including Parkinson's disease, spasticity, anxiety, and depression, with varying degrees of success.[3][16][17]

Safety and Tolerability: The Challenge of Hepatotoxicity

The clinical utility of progabide was significantly hampered by concerns about its potential for liver toxicity.[3] While common side effects were generally mild and included drowsiness, dizziness, and gastrointestinal disturbances, a more serious adverse effect was the elevation of liver enzymes (SGOT and SGPT).[1][15]

In some cases, this led to severe hepatic injury, including submassive hepatic necrosis.[2][10] The exact mechanism of progabide-induced hepatotoxicity is not fully understood, but it is thought to be an idiosyncratic reaction.[18][19] One hypothesis suggests an immunologically mediated mechanism, supported by findings of eosinophilia and increased serum IgE in a patient who developed severe hepatic failure.[10] Another possibility is that the lipophilic nature of the molecule could lead to direct toxic injury to hepatocyte cell membranes.[10] The formation of reactive metabolites during its extensive hepatic metabolism is also a potential mechanism.[20][21]

This risk of hepatotoxicity necessitated regular monitoring of liver function in patients treated with progabide and was a major factor in its limited use and failure to gain approval in many countries, including the United States.[3]

Conclusion and Legacy

Progabide holds a significant place in the history of antiepileptic drug development. It was a product of the first wave of rational drug design in epilepsy, born from a theoretical understanding of the role of GABA in seizure control. Its development as a brain-penetrant prodrug with a dual mechanism of action at both GABA-A and GABA-B receptors was a sophisticated approach for its time.

While its clinical efficacy proved to be inconsistent and its use was ultimately limited by safety concerns, particularly hepatotoxicity, the story of progabide offers valuable lessons for drug developers. It underscored the importance of the GABAergic system as a therapeutic target in epilepsy and highlighted the challenges of translating preclinical efficacy into consistent clinical benefit. Furthermore, the experience with progabide served as an important reminder of the critical need to thoroughly understand the potential for idiosyncratic drug-induced liver injury in the development of new CNS-active agents.

The journey of progabide, from a theoretically-driven concept to a marketed drug with real-world limitations, paved the way for the development of subsequent generations of GABAergic drugs with improved safety and efficacy profiles, contributing to the broader and more diverse arsenal of treatments available for patients with epilepsy today.

References

-

Munoz, S. J., Fariello, R., & Maddrey, W. C. (1988). Submassive hepatic necrosis associated with the use of progabide: a GABA receptor agonist. Digestive diseases and sciences, 33(3), 375–380. [Link]

- Metcalf, C. S., et al. (2019). Lamotrigine-Resistant Amygdala Kindling Model (rat).

- Löscher, W. (2017). Procedures for Electrical and Chemical Kindling Models in Rats and Mice. Current Protocols in Neuroscience, 80, 9.58.1-9.58.21.

- BenchChem. (2025).

-

Wikipedia. (2023). Progabide. In Wikipedia. [Link]

- Lloyd, K. G., et al. (1982). gamma-Aminobutyric acid (GABA) receptor stimulation. II. Specificity of progabide (SL 76002) and SL 75102 for the GABA receptor. The Journal of pharmacology and experimental therapeutics, 220(3), 672–677.

- Crawford, P., et al. (1987). Double-blind, placebo-controlled, cross-over trial of progabide as add-on therapy in epileptic patients. The British journal of clinical practice, 41(5), 753–757.

- Loiseau, P., et al. (1986). Double-blind crossover trial of progabide versus placebo in severe epilepsies. Epilepsia, 27(1), 22–27.

- Patsnap. (2024). What is the mechanism of Progabide?

- Van der Linden, G. J., et al. (1986). Progabide for refractory partial epilepsy: a controlled add-on trial. Neurology, 36(2), 217–221.

-

National Center for Biotechnology Information. (n.d.). Progabide. In PubChem. Retrieved from [Link]

- Worms, P., et al. (1982). gamma-Aminobutyric acid (GABA) receptor stimulation. I. Neuropharmacological profiles of progabide (SL 76002) and SL 75102, with emphasis on their anticonvulsant spectra. The Journal of pharmacology and experimental therapeutics, 220(3), 660–671.

- University of North Carolina at Chapel Hill. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP.

- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. In Current Protocols in Neuroscience. John Wiley & Sons, Inc.

- BenchChem. (2025). Application Notes and Protocols for Cell-Based Screening of GABA Receptor Agonists like Progabide. BenchChem.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- Google Patents. (2013).

- Bartholini, G. (1984). Experimental basis for the antidepressant action of the GABA receptor agonist progabide. Neuroscience letters, 47(3), 351–355.

- Google Patents. (2011).

- Bartholini, G. (1984). Pharmacology of the GABAergic system: effects of progabide, a GABA receptor agonist. Psychoneuroendocrinology, 9(2), 135–140.

- Löscher, W. (2020). Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence. Pharmaceuticals, 13(10), 282.

- Medscape. (2025). Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease. Medscape Reference.

- Sharma, R., et al. (2017). Synthesis of S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3 )butanamide-d5 , octadeuterated JD5037. Journal of labelled compounds & radiopharmaceuticals, 60(10), 460–465.

- Patsnap. (2024). What is Progabide used for?

- Li, C., et al. (2021). Mechanism of drug-induced liver injury and hepatoprotective effects of natural drugs. Frontiers in Pharmacology, 12, 779233.

- Andrade, R. J., & Lucena, M. I. (2011). Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity. Current drug metabolism, 12(4), 329–341.

- Jaeschke, H. (2015). Mechanisms of Drug Induced Liver Injury. Comprehensive Physiology, 5(2), 581–609.

- Al-Kuraishy, H. M., et al. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Neurochemistry, 161(4), 315-334.

- Korpi, E. R., et al. (1997). GABA(A)-receptor subtypes: clinical efficacy and selectivity of benzodiazepine site ligands. Annals of medicine, 29(4), 275–282.

- Drug Central. (n.d.). progabide. Drug Central.

- Joy, R. M., et al. (1984). An analysis of the actions of progabide, a specific GABA receptor agonist, on kindling and kindled seizures. Experimental neurology, 83(1), 144–154.

- Scott, D. F. (2012). The story of phenobarbital therapy in epilepsy in the last 100 years. Epilepsia, 53 Suppl 8, 29–33.

- ANSM. (2024).

- Wallace, O. B., et al. (2001). Discovery of 3-amino-4-chlorophenyl P1 as a Novel and Potent Benzamidine Mimic via Solid-Phase Synthesis of an Isoxazoline Library. Journal of medicinal chemistry, 44(18), 2931–2934.

- MedChemExpress. (n.d.). Progabide (SL 76002) | GABA Receptor Agonist. MedChemExpress.

- Stables, J. P., & Kupferberg, H. J. (2009). Brief history of anti-seizure drug development. Epilepsy & behavior : E&B, 16 Suppl 1, S1–S6.

- Sato, K., et al. (1990). An analysis of anticonvulsant actions of GABA agonists (progabide and baclofen) in the kindling model of epilepsy. Epilepsy research, 5(3), 199–206.

- White, H. S. (2003). Discovery of antiepileptic drugs. Epilepsy currents, 3(4), 125–128.

- Justia Patents. (2008). Advanced drug development and manufacturing.

- Marescaux, C., et al. (1985).

- Epilepsy Ontario. (n.d.).

Sources

- 1. gamma-Aminobutyric acid (GABA) receptor stimulation. II. Specificity of progabide (SL 76002) and SL 75102 for the GABA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Procedures for Electrical and Chemical Kindling Models in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]

- 3. Progabide - Wikipedia [en.wikipedia.org]

- 4. What is Progabide used for? [synapse.patsnap.com]

- 5. epilepsyontario.org [epilepsyontario.org]

- 6. escholarship.org [escholarship.org]

- 7. What is the mechanism of Progabide? [synapse.patsnap.com]

- 8. gamma-Aminobutyric acid (GABA) receptor stimulation. I. Neuropharmacological profiles of progabide (SL 76002) and SL 75102, with emphasis on their anticonvulsant spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Submassive hepatic necrosis associated with the use of progabide: a GABA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An analysis of anticonvulsant actions of GABA agonists (progabide and baclofen) in the kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Progabide | C17H16ClFN2O2 | CID 44115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]

- 14. Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine‐resistant amygdala kindling model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Experimental basis for the antidepressant action of the GABA receptor agonist progabide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacology of the GABAergic system: effects of progabide, a GABA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]

- 21. Mechanism of drug-induced liver injury and hepatoprotective effects of natural drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In Vitro Use of Progabide Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Therapeutic Potential of GABAergic Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[1] Progabide is a GABA analog and prodrug that acts as an agonist at both GABA-A and GABA-B receptors.[1] Upon administration, progabide is metabolized to several active compounds, most notably progabide acid (SL-75102), which readily crosses the blood-brain barrier and exerts a broad spectrum of anticonvulsant activity.[2][3] These properties make progabide and its active metabolites valuable tools for investigating the therapeutic potential of enhancing GABAergic signaling in a controlled in vitro environment.

This comprehensive guide provides detailed protocols and technical insights for utilizing progabide acid in cell culture experiments. As a senior application scientist, the following sections will not only outline the "how" but also the critical "why" behind each experimental step, ensuring scientific rigor and reproducibility.

Mechanism of Action: A Dual Agonist Approach

Progabide and its active metabolite, progabide acid, exert their effects by directly stimulating both major types of GABA receptors:

-

GABA-A Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions into the neuron.[1] This leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.[1]

-

GABA-B Receptors: These are G-protein coupled receptors that, when activated, lead to downstream signaling cascades that further inhibit neurotransmitter release and reduce neuronal excitability.[1]

This dual agonism provides a comprehensive enhancement of inhibitory neurotransmission, which is believed to be the basis for progabide's therapeutic effects.[1]

Caption: Signaling pathway of Progabide Acid at GABA-A and GABA-B receptors.

Experimental Planning: Critical Considerations

Choosing the Right Cell Model

The selection of an appropriate cell line is paramount for the success of your experiments. Consider the following options:

| Cell Line Type | Examples | Advantages | Disadvantages |

| Recombinant Cell Lines | HEK293 or CHO-K1 cells stably expressing specific GABA-A receptor subunits (e.g., α1β2γ2). | Well-defined receptor subunit composition, high-level expression, suitable for high-throughput screening. | Lack the complex neuronal environment and endogenous signaling pathways. |

| Neuronal Cell Lines | SH-SY5Y (human neuroblastoma) | Express endogenous GABA receptors, can be differentiated into a more mature neuronal phenotype.[4] | Receptor expression levels may be lower and more heterogeneous than in recombinant lines. |

| Primary Neuronal Cultures | Primary cortical or hippocampal neurons | Closely mimic the in vivo neuronal environment, possess native receptor subtypes and signaling machinery. | More complex to culture, higher variability between preparations. |

| Primary Astrocyte Cultures | Cultured from rodent brain tissue | Important for studying neuron-astrocyte interactions in GABA metabolism and signaling.[5][6] | Require specialized culture protocols. |

Reagent Preparation and Storage

Progabide Acid (SL-75102) Stock Solution:

-

Solubility: Progabide has low intrinsic solubility. It is recommended to prepare stock solutions in an organic solvent such as DMSO.

-

Storage: Store stock solutions at -20°C or -80°C for long-term stability.[7] Avoid repeated freeze-thaw cycles.

Important Note on Stability: The stability of progabide is pH-dependent, with maximum stability occurring between pH 6 and 7. While standard cell culture media is typically buffered around pH 7.4, it is crucial to prepare fresh dilutions of progabide acid in your culture medium for each experiment.

Core Experimental Protocols

The following protocols provide a framework for assessing the biological activity of progabide acid in cell culture. It is essential to optimize parameters such as cell seeding density, progabide acid concentration, and treatment duration for your specific cell type and experimental goals.

Protocol 1: Determining Optimal Concentration via Cytotoxicity Assay

Before assessing the functional effects of progabide acid, it is crucial to determine the concentration range that is not cytotoxic to your cells.

Principle: This protocol utilizes a resazurin-based assay to measure cell viability. Viable cells reduce non-fluorescent resazurin to the highly fluorescent resorufin.

Materials:

-

Your chosen cell line

-

Complete cell culture medium

-

Progabide acid stock solution (in DMSO)

-

96-well clear-bottom black plates

-

Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of progabide acid in complete culture medium. It is advisable to test a broad range of concentrations initially (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the highest concentration used for the drug dilutions) and a positive control for cell death (e.g., a known cytotoxic agent).

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of progabide acid or controls.

-

Incubation: Incubate the plate for a duration relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

-

Resazurin Addition: Add resazurin solution to each well to a final concentration of 10 µg/mL.

-

Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration range that does not significantly impact cell viability.

Caption: Workflow for determining the cytotoxic profile of Progabide Acid.

Protocol 2: Assessing Neuroprotective Effects in an Excitotoxicity Model

Principle: This protocol evaluates the ability of progabide acid to protect neurons from glutamate-induced excitotoxicity. Cell viability is assessed using a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.

Materials:

-

Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

-

Neurobasal medium supplemented with B-27 and GlutaMAX

-

Progabide acid stock solution

-

Glutamate solution

-

LDH cytotoxicity assay kit

-

Absorbance microplate reader

Procedure:

-

Cell Culture: Culture primary neurons or neuronal cell lines in appropriate plates until they form a mature network.

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of progabide acid (determined from Protocol 1) for a specified period (e.g., 1-2 hours). Include a vehicle control.

-

Excitotoxic Insult: Induce excitotoxicity by adding glutamate to the culture medium at a pre-determined toxic concentration (e.g., 50-100 µM). A control group without glutamate should also be included.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours).

-

LDH Assay: Collect the cell culture supernatant. Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatant and measuring the absorbance at a specific wavelength.

-

Data Analysis: Calculate the percentage of LDH release for each condition. A decrease in LDH release in the progabide acid-treated groups compared to the glutamate-only group indicates a neuroprotective effect.

Protocol 3: Evaluating the Impact on Neuronal Proliferation

Principle: This protocol uses a BrdU (Bromodeoxyuridine) incorporation assay to measure the effect of progabide acid on the proliferation of neural stem cells or progenitor cells. BrdU is a synthetic analog of thymidine that is incorporated into the DNA of proliferating cells.

Materials:

-

Neural stem cells or progenitor cells

-

Appropriate proliferation medium

-

Progabide acid stock solution

-

BrdU labeling solution

-

Anti-BrdU antibody (conjugated to a fluorescent dye or an enzyme for colorimetric detection)

-

Fluorescence microscope or microplate reader

Procedure:

-

Cell Seeding: Seed the neural stem/progenitor cells in a suitable culture vessel.

-

Treatment: Treat the cells with different concentrations of progabide acid for a defined period (e.g., 48-72 hours).

-

BrdU Labeling: Add BrdU labeling solution to the culture medium and incubate for a few hours to allow for incorporation into newly synthesized DNA.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them to allow antibody access to the nucleus.

-

Immunostaining: Incubate the cells with an anti-BrdU antibody.

-

Detection: If using a fluorescently labeled antibody, visualize the cells using a fluorescence microscope. If using an enzyme-conjugated antibody, add the appropriate substrate and measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Quantify the number of BrdU-positive cells or the overall signal intensity to determine the effect of progabide acid on cell proliferation.

Data Interpretation and Self-Validation

-

Dose-Response Curves: For all functional assays, it is essential to generate dose-response curves to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) of progabide acid.

-

Appropriate Controls: Always include vehicle controls, positive controls (a known agonist or inhibitor), and negative controls (untreated cells) to ensure the validity of your results.

-

Statistical Analysis: Use appropriate statistical tests to determine the significance of your findings.

-

Orthogonal Assays: Whenever possible, confirm your results using a different assay that measures a related biological endpoint. For example, if you observe a change in cell proliferation, you could also perform a cell cycle analysis using flow cytometry.

Conclusion

Progabide acid is a potent tool for exploring the complexities of the GABAergic system in vitro. By carefully selecting the appropriate cell model, optimizing experimental conditions, and employing robust and validated assays, researchers can gain valuable insights into the therapeutic potential of GABA receptor modulation. The protocols outlined in this guide provide a solid foundation for initiating these investigations.

References

-

SL-75102 - Grokipedia. (n.d.). Retrieved January 30, 2026, from [Link]

-

Progabide | C17H16ClFN2O2 | CID 44115 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

- gamma-Aminobutyric acid (GABA) receptor stimulation. I. Neuropharmacological profiles of progabide (SL 76002) and SL 75102, with emphasis on their anticonvulsant spectra. (1982). Journal of Pharmacology and Experimental Therapeutics, 220(3), 662–671.

- Mondrup, K., Dupont, E., & Braendgaard, H. (1985). Progabide in the treatment of hyperkinetic extrapyramidal movement disorders. Acta Neurologica Scandinavica, 72(3), 341–343.

- Pan, Y., et al. (2015). Metabolic Interplay between Astrocytes and Neurons Regulates Endocannabinoid Action. Cell Reports, 12(11), 1839-1847.

- Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies. (2024). STAR Protocols, 5(2), 102938.

- Bjurstöm, H., et al. (2021). Activation of GABA(A)

- Lee, H., et al. (2021). Exosome-Mediated Activation of Neuronal Cells Triggered by γ-Aminobutyric Acid (GABA). Nutrients, 13(11), 4153.

- Wang, Y., et al. (2022). The Activation of GABAAR Alleviated Cerebral Ischemic Injury via the Suppression of Oxidative Stress, Autophagy, and Apoptosis Pathways. Oxidative Medicine and Cellular Longevity, 2022, 9801905.

- Schousboe, A. (2023). Astrocytes regulate inhibitory neurotransmission through GABA uptake, metabolism, and recycling. Neurochemical Research, 48(3), 693-700.

-

CHO-K1/CB1/Gα15 Stable Cell Line - GenScript. (n.d.). Retrieved January 30, 2026, from [Link]

- Xing, Y., et al. (2019). Gamma-aminobutyric acid (GABA) increases AMPA receptor expression in SH-SY5Y cells.

- Costa, C., et al. (2004). Coactivation of GABAA and GABAB Receptor Results in Neuroprotection During In Vitro Ischemia. Stroke, 35(2), 596-600.

-

Activation of GABA receptors facilitates neural stem cell proliferation. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Dose response curve for antibiotic selection of mammalian cells (kill curve) - Horizon Discovery. (n.d.). Retrieved January 30, 2026, from [Link]

- Hleihil, M., et al. (2023). Neurosteroids Mediate Neuroprotection in an In Vitro Model of Hypoxic/Hypoglycaemic Excitotoxicity via δ-GABA A Receptors without Affecting Synaptic Plasticity. International Journal of Molecular Sciences, 24(10), 8963.

- BrainXell Cortical GABAergic Neuron Monoculture Protocol (v10.0). (n.d.). BrainXell.

- How long should I treat a cell line in order to determine the IC50 of an antiproliferative drug? (2018).

- Takeda, K., et al. (2024). Astrocyte–Neuron Interaction via the Glutamate–Glutamine Cycle and Its Dysfunction in Tau-Dependent Neurodegeneration. International Journal of Molecular Sciences, 25(5), 2999.

- Bjurstöm, H., et al. (2021). Activation of GABA(A)

- Kang, H. J., et al. (2020). γ-Aminobutyric acid (GABA) activates neuronal cells by inducing the secretion of exosomes from intestinal cells. Food & Function, 11(11), 9479-9487.

-

Cell line profile: CHO-K1 - Culture Collections. (n.d.). Retrieved January 30, 2026, from [Link]

-

The metabolism of astrocytes matches that of neurons Glycolysis is... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

- GABAergic regulation of cell proliferation within the adult mouse spinal cord. (2022). bioRxiv.

- Optimal Treatment Duration of Pseudomonas aeruginosa Infections in Allogeneic Hematopoietic Cell Transplant Recipients. (2020). Clinical Infectious Diseases, 71(1), 125-131.

- Functional Expression of NMDA Receptors in SH-SY5Y Neuroblastoma Cells Following Long-Term RA/BDNF-Induced Differentiation. (2023). International Journal of Molecular Sciences, 24(23), 16999.

- Influence of different concentrations of dbcAMP in differentiation potentiality of SH-SY5Y cells to GABAergic-like cells. (2025).

-

Ligand gated ion channels: GABAA receptor pharmacology on QPatch | Sophion Bioscience. (n.d.). Retrieved January 30, 2026, from [Link]

- Serrano-Regal, M. P., et al. (2022). GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes. Frontiers in Cellular Neuroscience, 16, 916614.

- Neuron-astrocyte interaction enhance GABAergic synaptic transmission in a manner dependent on key metabolic enzymes. (2015). Frontiers in Cellular Neuroscience, 9, 153.

- Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. (2024). STAR Protocols, 5(4), 103512.

- Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. (2021). Experimental and Therapeutic Medicine, 23(1), 70.

-

Protocol for the Primary Culture of Cortical and Hippocampal neurons. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

- 1. Progabide | C17H16ClFN2O2 | CID 44115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. gamma-Aminobutyric acid (GABA) receptor stimulation. I. Neuropharmacological profiles of progabide (SL 76002) and SL 75102, with emphasis on their anticonvulsant spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Astrocytes regulate inhibitory neurotransmission through GABA uptake, metabolism, and recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Note: Progabide Acid (SL 75.102) in Neurodegenerative Disease Research

Executive Summary & Pharmacological Rationale

Progabide Acid (SL 75.102) is the principal active metabolite of the prodrug Progabide (SL 76.002).[1] While Progabide was historically developed as an antiepileptic, contemporary neurodegenerative research utilizes its acid metabolite, SL 75.102, to probe the GABAergic hypothesis of neurodegeneration .[1]

Unlike the prodrug, which is designed for Blood-Brain Barrier (BBB) penetration, SL 75.102 is used in mechanistic studies to directly stimulate GABA receptors without the confounding variable of metabolic hydrolysis rates.[1] It acts as a dual agonist at both GABA-A (ionotropic) and GABA-B (metabotropic) receptors.[1]

Key Applications in Neurodegeneration[1]

-

Alzheimer’s Disease (AD): Counteracting the hyperexcitability of cortical neurons caused by Aβ-induced disinhibition.[1]

-

Amyotrophic Lateral Sclerosis (ALS): Mitigating glutamate excitotoxicity via presynaptic GABA-B mediated inhibition of glutamate release.[1]

-